ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
A two-step procedure for preparing ethyl 5-iodo-1H-indole-2-carboxylate from commercially available ethyl 1H-indole-2-carboxylate through regioselective bisiodination and zinc-mediated dehalogenation was developed by Beshore and Dinsmore (2003) (Beshore & Dinsmore, 2003). This work highlights the chemical's potential for further functionalization. Additionally, the crystal structure of a related molecule, indicating the planarity of the indole ring and its perpendicular orientation to the ethyl acetate group, was elucidated by Errossafi et al. (2015), contributing to the understanding of its molecular geometry (Errossafi et al., 2015).
Chemical Transformations
Ballini et al. (2008) explored the synthesis of ethyl 2-(3-indolyl)-3-nitroalkanoates, showcasing the utility of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate derivatives in generating compounds relevant to tryptamine and carboline alkaloid preparation (Ballini et al., 2008). Such transformations underline the compound's role in synthesizing biologically active molecules.
Molecular Orbital Analysis and NLO Responses
An in-depth study on a similar compound, ethyl 6-nitro-1H-indole-3-carboxylate, involving DFT and LC-DFT methods, was conducted by Anitha et al. (2017). This research provided insights into the molecule's electronic structure, vibrational spectroscopy, and nonlinear optical (NLO) properties, highlighting its potential in material science applications (Anitha et al., 2017).
Novel Derivatives and Biological Activity
Research into the synthesis of novel derivatives, such as ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, and their antibacterial properties has been documented by Mir and Mulwad (2009). This showcases the potential pharmaceutical applications of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate derivatives in developing new antibacterial agents (Mir & Mulwad, 2009).
Future Directions
properties
IUPAC Name |
ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUXGUWRSZESPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694262 | |
Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
CAS RN |
494854-46-5 | |
Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.